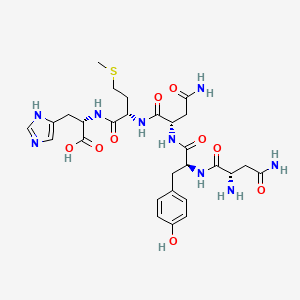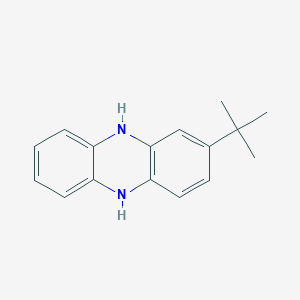
2-Tert-butyl-5,10-dihydrophenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-5,10-dihydrophenazine is an organic compound with the molecular formula C16H20N2. It is a derivative of phenazine, characterized by the presence of a tert-butyl group at the 2-position and hydrogen atoms at the 5 and 10 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5,10-dihydrophenazine typically involves the reduction of phenazine. One common method includes dissolving phenazine in ethanol and then adding a reducing agent such as sodium dithionite (Na2S2O4) under an inert atmosphere . The reaction is carried out at room temperature with vigorous stirring to ensure complete reduction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine derivatives.
Reduction: Further reduction can lead to fully hydrogenated phenazine compounds.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium dithionite (Na2S2O4) is commonly used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Phenazine derivatives with various functional groups.
Reduction: Fully hydrogenated phenazine compounds.
Substitution: Phenazine derivatives with substituted functional groups.
Applications De Recherche Scientifique
2-Tert-butyl-5,10-dihydrophenazine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Photoredox Catalysis: It serves as a metal-free alternative to precious metal catalysts in photoredox reactions, showing high efficiency and stability.
Energy Storage: Dihydrophenazine-based polymers are explored as cathode materials in aqueous zinc-ion batteries due to their multi-electron redox characteristics.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-5,10-dihydrophenazine in photoredox catalysis involves the absorption of visible light, leading to the formation of an excited state. This excited state can undergo intersystem crossing to form a triplet state, which then participates in single-electron transfer reactions. The compound’s strong reducing ability and high stability of the radical cations formed during these reactions are crucial for its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butyl-5,10-dihydrophenazine: Similar structure but with an additional tert-butyl group at the 7-position.
Phenazine: The parent compound without tert-butyl groups.
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone: A quinone derivative with extended conjugation.
Uniqueness
2-Tert-butyl-5,10-dihydrophenazine is unique due to its specific tert-butyl substitution, which enhances its solubility and stability. This makes it particularly suitable for applications in organic electronics and as a photoredox catalyst, where stability and solubility are critical .
Propriétés
Numéro CAS |
461426-52-8 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2-tert-butyl-5,10-dihydrophenazine |
InChI |
InChI=1S/C16H18N2/c1-16(2,3)11-8-9-14-15(10-11)18-13-7-5-4-6-12(13)17-14/h4-10,17-18H,1-3H3 |
Clé InChI |
BUUNONMMXJPAQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

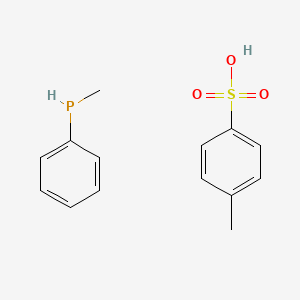
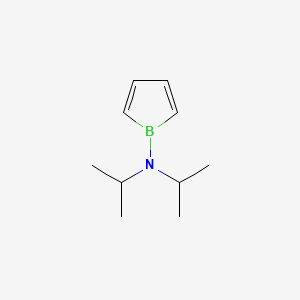
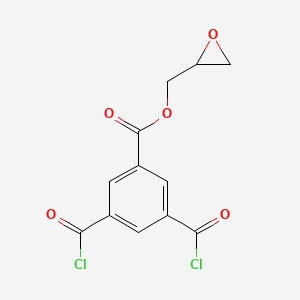
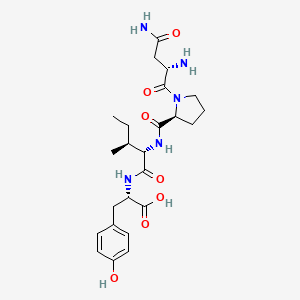
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

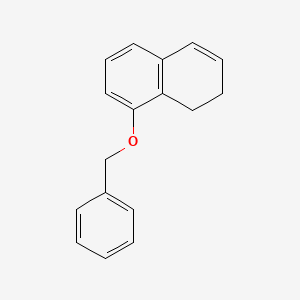
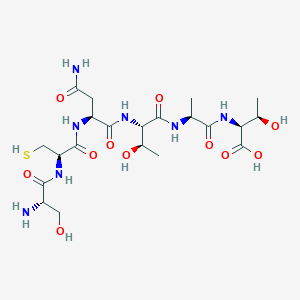
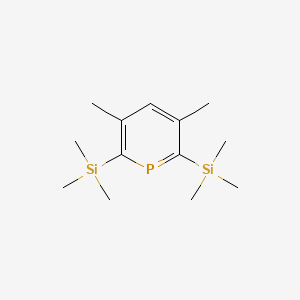
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
